Inobrodib

Descripción

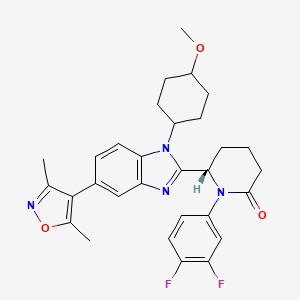

Structure

3D Structure

Propiedades

IUPAC Name |

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDJWEBPQKCS-RIQBOWGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222941-37-7 | |

| Record name | Inobrodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INOBRODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inobrodib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively targets the bromodomains of the homologous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), demonstrating significant therapeutic potential in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data.

Discovery of this compound

The discovery of this compound was the result of a collaborative drug discovery program between CellCentric and Sygnature Discovery, initiated to identify potent and selective inhibitors of the p300/CBP bromodomains.[1] The program's rationale was based on the established role of p300/CBP as critical co-activators for transcription factors implicated in cancer progression.[2]

Lead Identification and Screening Cascade

The initial strategy focused on developing a therapeutic agent for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR) signaling pathway, where p300/CBP are known to be crucial co-activators.[1] A structure-based lead optimization campaign was undertaken to design molecules that could potently and selectively inhibit the bromodomains of p300/CBP.[1]

A comprehensive screening cascade was employed to evaluate candidate compounds. This multi-assay approach allowed for the thorough characterization of potency, selectivity, and cellular activity.

Experimental Workflow: this compound Screening Cascade

Caption: A flowchart illustrating the key stages in the discovery and preclinical evaluation of this compound.

Lead Optimization

Through iterative cycles of design, synthesis, and testing, this compound (CCS1477) emerged as a lead candidate. It demonstrated high binding affinity for the p300 and CBP bromodomains with excellent selectivity over other bromodomain families, including the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4).[3]

Chemical Synthesis of this compound

The synthesis of this compound (CCS1477) is detailed in patent WO 2016/044770.[3] The process is a multi-step synthesis, and a representative scheme is outlined below.

(Disclaimer: The following is a generalized representation based on available information. For a complete and detailed synthesis protocol, please refer to the original patent documentation.)

A simplified, illustrative synthesis scheme would involve:

-

Core Scaffold Formation: Construction of the central heterocyclic core structure through a series of condensation and cyclization reactions.

-

Functional Group Introduction: Stepwise addition of the various substituents to the core scaffold. This would involve standard organic chemistry transformations such as amide couplings, etherifications, and carbon-carbon bond-forming reactions.

-

Chiral Resolution/Asymmetric Synthesis: Introduction of the desired stereochemistry at the chiral centers, either through resolution of a racemic mixture or via an asymmetric synthesis approach.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity.

The final product is formulated into capsules for oral administration.[4]

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes.[4]

Selective Inhibition of p300/CBP Bromodomains

The primary mechanism of action of this compound is its potent and selective inhibition of the bromodomains of p300 and CBP.[4] These proteins are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a crucial step in the assembly of transcriptionally active chromatin.[5]

This compound competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, preventing their interaction with acetylated histones.[4] This leads to the displacement of p300/CBP from chromatin, particularly at super-enhancer regions.[4][6]

Disruption of Super-Enhancer Function and Oncogene Expression

Super-enhancers are clusters of enhancers that are densely occupied by transcription factors and co-activators, and they play a critical role in driving the high-level expression of genes that define cell identity and are often hijacked in cancer to drive oncogene expression.[5][7] p300/CBP are key components of super-enhancers.[5][8]

By displacing p300/CBP from these critical regulatory regions, this compound leads to a reduction in histone acetylation (specifically H3K27ac), a hallmark of active enhancers, and a subsequent decrease in the transcription of associated oncogenes.[6][7] Key downstream targets that are downregulated by this compound include:

-

MYC: A master regulator of cell proliferation, growth, and metabolism, which is overexpressed in many cancers.[4][9]

-

IRF4 (Interferon Regulatory Factor 4): A critical transcription factor for the survival of multiple myeloma cells.[4][9]

-

Androgen Receptor (AR) and its splice variants: Key drivers of prostate cancer.[9][10]

Signaling Pathway: this compound's Mechanism of Action

Caption: Diagram illustrating how this compound inhibits p300/CBP, leading to the downregulation of oncogene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Selectivity

| Target | Assay | Kd (nM) | Reference |

| p300 | SPR | 1.3 | [3] |

| CBP | SPR | 1.7 | [3] |

| BRD4 | SPR | 222 | [3] |

Table 2: Cellular Potency

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |

| 22Rv1 | Prostate Cancer | Cell Proliferation | 96 | [3] |

| VCaP | Prostate Cancer | Cell Proliferation | 49 | [3] |

| OPM2 | Multiple Myeloma | CellTiter-Glo | < 100 | [2] |

| Other Hematological Cell Lines | Various | CellTiter-Glo | Submicromolar | [2] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general outline for determining the binding affinity of this compound to bromodomain proteins.

-

Instrumentation: Biacore instrument (or equivalent).

-

Sensor Chip: CM5 sensor chip.

-

Ligand Immobilization:

-

Recombinant p300, CBP, or BRD4 bromodomain protein is immobilized on the sensor chip surface using standard amine coupling chemistry.[11][12]

-

The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein solution is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

-

Analyte Binding:

-

A dilution series of this compound is prepared in running buffer (e.g., HBS-EP+ buffer).

-

Each concentration is injected over the ligand-immobilized surface at a constant flow rate.

-

The association and dissociation phases are monitored in real-time.[13]

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Materials:

-

Cancer cell lines of interest.

-

Opaque-walled 96-well or 384-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

-

-

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.[14]

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).[15]

-

Equilibrate the plates to room temperature for approximately 30 minutes.[14]

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[16]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Measure the luminescence using a plate reader.[17]

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.[16]

-

Western Blotting for Protein Expression

This protocol describes the assessment of the effect of this compound on the protein levels of MYC and IRF4.

-

Procedure:

-

Treat cells with this compound at the desired concentration and for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against MYC, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.[18]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein levels of MYC and IRF4 to the loading control.

-

Conclusion

This compound is a promising, first-in-class p300/CBP bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its discovery through a rigorous screening and optimization process has yielded a potent and selective molecule. The ability of this compound to disrupt super-enhancer function and downregulate key oncogenes provides a strong rationale for its continued development in a range of cancers, particularly in hematological malignancies and prostate cancer. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. cellcentric.com [cellcentric.com]

- 3. researchgate.net [researchgate.net]

- 4. cellcentric.com [cellcentric.com]

- 5. Histone Acetyltransferase p300 Induces De Novo Super-Enhancers to Drive Cellular Senescence [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]

- 7. Enhancers are activated by p300/CBP activity-dependent PIC assembly, RNAPII recruitment, and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. onclive.com [onclive.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. OUH - Protocols [ous-research.no]

- 15. reactionbiology.com [reactionbiology.com]

- 16. benchchem.com [benchchem.com]

- 17. IC50 determination [bio-protocol.org]

- 18. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the bromodomains of the homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[3][4] By targeting the conserved bromodomain of p300/CBP, this compound disrupts the acetylation of histones and other proteins, thereby preventing the co-activation of key oncogenic transcription factors.[3][4] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways relevant to cancer biology.

Mechanism of Action

This compound selectively binds to the bromodomains of p300 and CBP, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][5] This binding event displaces p300/CBP from chromatin, particularly at super-enhancer regions that are critical for the high-level expression of oncogenes.[1] Unlike degraders (e.g., PROTACs), this compound does not lead to the loss of p300/CBP proteins but rather relocates them away from these key regulatory regions.[1] This targeted displacement leads to the downregulation of critical cancer-driving genes, including those regulated by the androgen receptor (AR), MYC, and interferon regulatory factor 4 (IRF4).[1][5][6]

dot

Caption: this compound binds to the p300/CBP bromodomain, preventing its recruitment to super-enhancers and subsequent co-activation of oncogene transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Cellular Potency

| Target | Binding Assay (Kd, nM) | Cellular Assay (IC50, nM) | Selectivity (fold vs. BRD4) | Reference |

| p300 | 1.3 | 19 (in-cell BRET) | ~170 | [2][7][8] |

| CBP | 1.7 | Not Reported | ~130 | [2][7][8] |

| BRD4 | 222 | 1060 (in-cell BRET) | - | [2][7][8] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line (Cancer Type) | IC50 (nM) | Key Features | Reference |

| VCaP (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |

| 22Rv1 (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |

| LNCaP95 (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |

| Multiple Myeloma, AML, Lymphoma cell lines | Submicromolar | - | [9][10] |

Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Model (22Rv1)

| Dosage | Schedule | Outcome | Reference |

| 10 mg/kg | Daily (QD), oral gavage | Tumor growth suppression | [7][8] |

| 20 mg/kg | Daily (QD), oral gavage | Tumor growth suppression | [7][8] |

| 30 mg/kg | Every other day (QOD), oral gavage | Tumor growth suppression | [7][8] |

Table 4: Clinical Trial Data (NCT04068597) in Relapsed/Refractory Multiple Myeloma (RRMM)

| Treatment | Patient Population | Response Rate | Reference |

| This compound Monotherapy (35mg BD, 4 days on/3 days off) | Heavily pre-treated RRMM | 33.3% Objective Response Rate (3/9 evaluable patients) | [11] |

| This compound (25mg or 35mg BD, 4 days on/3 days off) + Pomalidomide + Dexamethasone | Heavily pre-treated, triple-class refractory RRMM | 72% ≥ Minimal Response (MR) | [12][13] |

| This compound (35mg) + Pomalidomide + Dexamethasone | Heavily pre-treated, triple-class refractory RRMM | 67% Overall Response Rate (ORR) | [12] |

Key Signaling Pathways Modulated by this compound

Androgen Receptor (AR) Signaling

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of disease progression. p300/CBP are crucial co-activators for both full-length AR (AR-FL) and its splice variants (AR-SV). This compound disrupts the p300/CBP-AR interaction, leading to the downregulation of AR target genes such as KLK2, KLK3 (PSA), and TMPRSS2.[7][8]

dot

References

- 1. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]

- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study to Evaluate CCS1477 (this compound) in Haematological Malignancies | Clinical Research Trial Listing [centerwatch.com]

- 9. promega.com [promega.com]

- 10. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

The Structural Basis of Inobrodib's Potent and Selective Inhibition of p300/CBP Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for the bromodomains of the paralogous transcriptional co-activators, p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound displaces p300/CBP from chromatin, leading to the downregulation of key oncogenic transcription factors, including Androgen Receptor (AR), c-Myc, and Interferon Regulatory Factor 4 (IRF4). This activity has shown significant promise in preclinical and clinical settings for the treatment of various hematological malignancies and solid tumors, such as castration-resistant prostate cancer (CRPC) and multiple myeloma. This technical guide provides a comprehensive overview of the structural biology of this compound's interaction with p300/CBP, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Introduction to p300/CBP and the Role of Bromodomains

The ubiquitously expressed proteins p300 and CBP are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and DNA repair. They function as histone acetyltransferases (HATs), modifying chromatin structure to facilitate gene expression. A key functional domain within p300 and CBP is the bromodomain, a highly conserved structural motif of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the p300/CBP enzymatic machinery to specific genomic loci, thereby activating gene transcription. In several cancers, the aberrant activity of transcription factors that recruit p300/CBP is a key driver of tumorigenesis.

This compound: A Selective p300/CBP Bromodomain Inhibitor

This compound is a potent and selective inhibitor of the p300/CBP bromodomains.[1][2] Its mechanism of action involves the reversible and selective binding to the bromodomains of p300 and CBP, which in turn disrupts the acetylation of histones and other proteins.[3] This prevents the co-activation of key transcription factors that are instrumental in tumor progression.[3]

Quantitative Analysis of this compound-p300/CBP Binding and Cellular Activity

The binding affinity of this compound for the p300 and CBP bromodomains, as well as its cellular activity, has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available in the public domain.

| Target | Binding Affinity (Kd) | Method | Reference |

| p300 Bromodomain | 1.3 nM | Surface Plasmon Resonance (SPR) | [1] |

| CBP Bromodomain | 1.7 nM | Surface Plasmon Resonance (SPR) | [1] |

| BRD4 Bromodomain | 222 nM | Surface Plasmon Resonance (SPR) | [1] |

Table 1: In Vitro Binding Affinities of this compound.

| Cell Line | Cancer Type | IC50 | Method | Reference |

| VCaP | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |

| 22Rv1 | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |

| LNCaP95 | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |

| p300 | In-cell BRET Assay | 19 nM | Bioluminescence Resonance Energy Transfer (BRET) | [1] |

| BRD4 | In-cell BRET Assay | 1060 nM | Bioluminescence Resonance Energy Transfer (BRET) | [1] |

Table 2: Cellular Activity of this compound.

Structural Insights into this compound Binding

As of the latest publicly available information, a co-crystal structure of this compound bound to the p300 or CBP bromodomain has not been disclosed. However, the high affinity and selectivity of this compound suggest a precise and optimized interaction with the acetyl-lysine binding pocket of the p300/CBP bromodomain. Structural studies of other inhibitors with the CBP bromodomain reveal key interactions with conserved residues within the binding pocket. It is anticipated that this compound forms critical hydrogen bonds and hydrophobic interactions with these residues, mimicking the binding of an acetylated lysine residue.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary to the developing entities. However, based on the published literature, the following outlines the general methodologies employed.

Protein Expression and Purification of p300/CBP Bromodomains

A general protocol for expressing and purifying recombinant bromodomain proteins for use in biophysical assays would typically involve the following steps:

-

Cloning: The DNA sequence encoding the human p300 or CBP bromodomain is cloned into an expression vector, often with a purification tag such as a hexahistidine (His6) or glutathione S-transferase (GST) tag.

-

Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant containing the tagged bromodomain protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).

-

Purification: The column is washed to remove non-specifically bound proteins, and the bromodomain protein is eluted. The affinity tag may be removed by proteolytic cleavage.

-

Size-Exclusion Chromatography: Further purification is often achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions. A generalized protocol for analyzing the interaction between this compound and the p300/CBP bromodomain is as follows:

-

Immobilization: Purified p300 or CBP bromodomain protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation rates are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

In-Cell Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to measure protein-protein interactions in living cells. A general workflow for a NanoBRET assay to assess the engagement of this compound with the p300 bromodomain in cells would be:

-

Cell Line Engineering: A cell line is engineered to express a fusion protein of the p300 bromodomain and a NanoLuc luciferase (the BRET donor).

-

Tracer Addition: A fluorescently labeled tracer molecule that is known to bind to the p300 bromodomain is added to the cells. Binding of the tracer to the NanoLuc-p300 bromodomain fusion brings the donor and acceptor into close proximity, generating a BRET signal.

-

Inhibitor Titration: this compound is added to the cells at various concentrations.

-

BRET Measurement: this compound competes with the fluorescent tracer for binding to the p300 bromodomain. This displacement leads to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and a general experimental workflow for its characterization.

References

Inobrodib: A Novel Epigenetic Regulator Targeting p300/CBP in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the bromodomains of p300 and CBP, this compound displaces these crucial co-activators from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This targeted epigenetic modulation leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), positioning this compound as a promising therapeutic agent in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to this compound and its Target

This compound is a novel investigational drug that functions as a potent and selective inhibitor of the bromodomains of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[2] The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[3] In many cancers, the aberrant activity of p300/CBP at super-enhancer regions drives the overexpression of oncogenes that are essential for tumor cell proliferation and survival.[1] this compound's unique mechanism of action involves the displacement of p300/CBP from these super-enhancers, leading to a reduction in oncogene expression without causing the degradation of the p300/CBP proteins themselves.[1][3]

Mechanism of Action: Epigenetic Regulation of Oncogenic Transcription

This compound exerts its anti-cancer effects through a precise epigenetic mechanism. By binding to the bromodomains of p300 and CBP, it prevents their interaction with acetylated histones at super-enhancer regions.[1] This displacement leads to a disruption of the transcriptional machinery at these sites and a subsequent downregulation of key cancer-driving genes.[3][4]

In hematological malignancies such as multiple myeloma, this compound has been shown to downregulate the expression of the transcription factors MYC and IRF4, both of which are critical for the survival and proliferation of myeloma cells.[1][4][5] In prostate cancer, this compound treatment leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, which are key drivers of castration-resistant prostate cancer (CRPC).[6]

The signaling pathway can be visualized as follows:

Caption: this compound's mechanism of action.

Quantitative Data

Preclinical Data

This compound has demonstrated potent and selective inhibition of p300/CBP in biochemical and cellular assays.

| Parameter | p300 | CBP | BRD4 | Reference |

| Binding Affinity (Kd) | 1.3 nM | 1.7 nM | 222 nM | [7] |

| Cellular Target Engagement (IC50, NanoBRET) | 19 nM | - | 1060 nM | [7] |

This compound has shown significant anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Multiple Myeloma cell lines | Multiple Myeloma | Submicromolar concentrations | [8][9] |

| Acute Myeloid Leukemia cell lines | Acute Myeloid Leukemia | Submicromolar concentrations | [8][9] |

| Lymphoma cell lines | Lymphoma | Submicromolar concentrations | [8][9] |

| 22Rv1 | Prostate Cancer | Tumor stasis at 10-30 mg/kg in xenograft model | [6] |

Clinical Data

The clinical development of this compound is ongoing, with the Phase I/IIa clinical trial NCT04068597 evaluating its safety and efficacy in patients with hematological malignancies.

Table 3: Clinical Trial NCT04068597 - Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM) [10][11]

| Parameter | Value |

| Number of Patients | 32 (monotherapy arm) |

| Median Prior Lines of Therapy | 7 |

| Recommended Phase 2 Dose (RP2D) | 35mg BD, 4 days on/3 days off |

| Objective Response Rate (ORR) at RP2D | 33.3% (3/9 evaluable patients) |

| Most Common Grade 3/4 Treatment-Related Adverse Events | Thrombocytopenia, Anemia |

Table 4: Clinical Trial NCT04068597 - Combination Therapy (this compound + Pomalidomide + Dexamethasone) in RRMM [12][13][14][15]

| Parameter | Value |

| Number of Patients | 48 (dose escalation cohorts) |

| Median Prior Lines of Therapy | 6 |

| Overall Response Rate (ORR) in 35mg cohort | 67% |

| Minimal Response (≥MR) in both cohorts | 72% |

| Most Common Grade 3/4 Treatment-Emergent Adverse Events | Neutropenia, Thrombocytopenia, Anemia, Infections |

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to p300/CBP in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged p300 or CBP (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). This compound competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector expressing the p300 or CBP bromodomain fused to NanoLuc® luciferase.

-

Compound and Tracer Addition: Transfected cells are plated in a 96-well plate and treated with a range of this compound concentrations, followed by the addition of a cell-permeable fluorescent tracer.

-

BRET Measurement: After incubation, a substrate for NanoLuc® luciferase is added, and the luminescence and fluorescence signals are measured using a plate reader equipped for BRET analysis.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value is determined by plotting the BRET ratio against the this compound concentration and fitting the data to a dose-response curve.

References

- 1. cellcentric.com [cellcentric.com]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellcentric.com [cellcentric.com]

- 4. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]

- 5. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. cellcentric.com [cellcentric.com]

- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. cellcentric.com [cellcentric.com]

- 15. ashpublications.org [ashpublications.org]

Inobrodib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators implicated in the progression and therapeutic resistance of various cancers, including hematological malignancies and solid tumors.[3][4] By selectively binding to the bromodomains of p300 and CBP, this compound displaces them from chromatin, thereby modulating the expression of key oncogenic drivers such as MYC, IRF4, and the androgen receptor (AR).[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

This compound has been demonstrated to be an orally active and bioavailable agent.[2][5][6] Preclinical studies have shown that it exhibits rapid oral absorption, moderate clearance, and a low volume of distribution.[6] Clinical data from a Phase I/IIa study in patients with relapsed/refractory multiple myeloma have further characterized its pharmacokinetic profile in humans.[1][2]

Table 1: Clinical Pharmacokinetic Parameters of this compound Monotherapy

| Parameter | Value | Population | Reference |

| Mean Cmax | 690 ng/mL | Relapsed/Refractory Multiple Myeloma | [2] |

| Mean Tmax | Not Specified | Relapsed/Refractory Multiple Myeloma | |

| Mean AUCinf | Not Specified | Relapsed/Refractory Multiple Myeloma | |

| Mean Half-life (t1/2) | 5.2 hours | Relapsed/Refractory Multiple Myeloma | [2] |

This data supports a twice-daily (BD) dosing schedule.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are driven by its potent and selective inhibition of the p300/CBP bromodomains. This leads to a downstream modulation of oncogenic transcriptional programs.

Binding Affinity and Selectivity

This compound binds to p300 and CBP with high affinity. It demonstrates significant selectivity for the bromodomains of p300/CBP over other bromodomain-containing proteins, such as BRD4.[7]

Table 2: In Vitro Binding Affinity and Cellular Potency of this compound

| Target | Assay Type | Value | Reference |

| p300 | Binding Affinity (Kd) | 1.3 nM | [7] |

| CBP | Binding Affinity (Kd) | 1.7 nM | [7] |

| BRD4 | Binding Affinity (Kd) | 222 nM | [7] |

| p300 | In-Cell BRET Assay (IC50) | 19 nM | [7] |

| BRD4 | In-Cell BRET Assay (IC50) | 1060 nM | [7] |

Mechanism of Action and Cellular Effects

This compound's primary mechanism of action involves the displacement of p300/CBP from chromatin, particularly at super-enhancer regions that regulate the expression of key cancer-driving genes.[3] This is distinct from other epigenetic modulators and does not lead to the degradation of p300/CBP proteins.[3] This targeted action leads to the downregulation of oncogenes like MYC and IRF4, which are crucial for the survival and proliferation of various cancer cells, including those in multiple myeloma.[1][3] In preclinical models, this compound has been shown to induce cell cycle arrest.[8]

References

- 1. cellcentric.com [cellcentric.com]

- 2. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellcentric.com [cellcentric.com]

- 4. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]

- 5. researchgate.net [researchgate.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cellcentric.com [cellcentric.com]

Inobrodib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3][4][5] By selectively binding to the bromodomain pockets of p300 and CBP, this compound displaces these transcriptional co-activators from chromatin, leading to the downregulation of key oncogenic gene expression, including MYC and IRF4.[1][4][6] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, including detailed experimental protocols and a summary of quantitative data.

Mechanism of Action

This compound selectively inhibits the bromodomains of p300 and CBP, which are critical regulators of gene transcription.[7] Unlike other epigenetic modulators, this compound does not cause the degradation of p300/CBP but rather induces their redistribution away from super-enhancer regions of chromatin that are crucial for oncogenic activity.[1][8] This targeted disruption of transcriptional machinery leads to the suppression of key cancer drivers, notably MYC and IRF4, which are implicated in the progression of multiple myeloma.[1][4][6] Preclinical studies have demonstrated that this mechanism is distinct from and synergistic with other agents like immunomodulatory drugs (IMiDs).[1][6]

Signaling Pathway

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of the p300/CBP bromodomains in various preclinical assays.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | |||

| p300 | 1.3 nM | Biochemical Assay | [2] |

| CBP | 1.7 nM | Biochemical Assay | [2] |

| BRD4 | 222 nM | Biochemical Assay | [2] |

| In-Cell Target Engagement (IC50) | |||

| p300 | 19 nM | In-cell BRET assay | [2] |

| BRD4 | 1060 nM | In-cell BRET assay | [2] |

| In Vitro Growth Inhibition (GI50) | |||

| Human Myeloma Cell Lines | <100 nM | Panel of 12 cell lines | [7] |

Early-Phase Clinical Trial Results

This compound has been evaluated in a Phase I/IIa clinical trial (NCT04068597) in patients with relapsed/refractory hematological malignancies, including multiple myeloma.[6][9][10][11] The trial has assessed this compound as both a monotherapy and in combination with standard-of-care agents.[4][6]

Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)

| Parameter | Value | Patient Population | Data Cut-off | Reference |

| Objective Response Rate (ORR) | 33.3% (3/9 evaluable patients) | Heavily pre-treated RRMM at RP2D | 6th Feb 2023 | [11] |

| Very Good Partial Response (VGPR) | 1/9 patients | [11] | ||

| Partial Response (PR) | 2/9 patients | [11] | ||

| Recommended Phase 2 Dose (RP2D) | 35mg twice daily (BD), 4 days on/3 days off | Dose escalation cohort | [9][11] | |

| Median Prior Lines of Therapy | 7 (range 4-9) | 32 RRMM patients | [11] | |

| Common Grade 3/4 Treatment-Related Adverse Events | Thrombocytopenia, Anemia | Dose escalation phase | [11] |

Combination Therapy in Relapsed/Refractory Multiple Myeloma (RRMM)

This compound has been tested in combination with pomalidomide and dexamethasone.

| Parameter | Value | Patient Population | Dosing Cohort | Reference |

| Overall Response Rate (ORR) | 67% | Heavily pre-treated, pomalidomide-refractory RRMM | 35mg this compound + pomalidomide/dexamethasone | [6] |

| Responses (>=MR by IMWG criteria) | >70% | Last-line multiple myeloma patients | [6] |

Experimental Protocols

In-cell BRET (Bioluminescence Resonance Energy Transfer) Assay

This assay was utilized to determine the in-cell target engagement of this compound. The protocol involves the transfection of cells to express a NanoLuc luciferase-tagged histone protein and a HaloTag-fused bromodomain-containing protein (p300 or BRD4). Upon addition of a fluorescent ligand for the HaloTag, BRET can occur if the two proteins are in close proximity. This compound competes with the histone for binding to the bromodomain, leading to a decrease in the BRET signal, from which an IC50 value can be calculated.

Xenograft Models

The in vivo efficacy of this compound was assessed in xenograft models. For instance, in a 22Rv1 mouse xenograft model of prostate cancer, tumor-bearing mice were treated with this compound via oral gavage at specified doses and schedules (e.g., 10 or 20 mg/kg daily, or 30 mg/kg every other day for 28 days).[2][5] Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound.[2][5] Similar models were used for multiple myeloma, such as the OPM-2 human myeloma cell line NOD-SCID xenograft model, where dose-dependent inhibition of tumor growth was observed.[7]

Phase I/IIa Clinical Trial (NCT04068597)

This open-label study was designed to evaluate the safety, efficacy, and pharmacokinetics of this compound as a monotherapy and in combination with other agents in patients with relapsed/refractory hematological malignancies.[11]

-

Study Design: The trial included a dose-escalation phase to determine the RP2D, followed by dose-expansion cohorts.[11]

-

Patient Population: Eligible patients had confirmed relapsed/refractory multiple myeloma and had exhausted available standard-of-care treatment options.[11] A significant proportion of patients were triple-class refractory.[6]

-

Dosing: In the monotherapy arm, patients received this compound in 28-day cycles at doses ranging from 25-50 mg, either once or twice daily, on continuous or intermittent schedules.[11] The combination therapy arm involved this compound on an intermittent schedule with standard dosing of pomalidomide and dexamethasone.[6][11]

-

Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating anti-tumor activity based on investigator-assessed responses per IMWG (International Myeloma Working Group) criteria.[11]

Clinical Trial Workflow

Conclusion

The early-phase clinical data for this compound are encouraging, demonstrating a manageable safety profile and promising efficacy in heavily pre-treated patients with relapsed/refractory multiple myeloma, both as a monotherapy and in combination with standard-of-care agents.[6][11] Its novel mechanism of action, involving the selective inhibition of p300/CBP bromodomains, provides a new therapeutic strategy for this patient population. Ongoing and future clinical trials will further delineate the role of this compound in the treatment landscape of multiple myeloma and other hematological malignancies. The development of this first-in-class oral agent represents a significant advancement in the field of epigenetic therapy for cancer.

References

- 1. cellcentric.com [cellcentric.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CellCentric presents early clinical data at ASH: this compound (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. cellcentric.com [cellcentric.com]

- 7. ashpublications.org [ashpublications.org]

- 8. cellcentric.com [cellcentric.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Potent pre-clinical and early phase activity of this compound in multiple myeloma | VJHemOnc [vjhemonc.com]

- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inobrodib: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inobrodib (formerly CCS1477) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2] These proteins are critical transcriptional co-activators implicated in the regulation of key oncogenic signaling pathways.[3][4] this compound competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, leading to the displacement of these proteins from chromatin, particularly at super-enhancer regions.[3] This disruption of p300/CBP localization results in the downregulation of key cancer-driving transcription factors, including MYC, Interferon Regulatory Factor 4 (IRF4), and the Androgen Receptor (AR).[3][5][6][7] Consequently, this compound demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those derived from hematological malignancies like multiple myeloma and certain solid tumors such as prostate cancer.[1][4][8]

These application notes provide an overview of standard in vitro cell-based assays to characterize the activity of this compound, including protocols for assessing its impact on cell viability, apoptosis, and target gene expression.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of p300/CBP bromodomain function, which disrupts the transcriptional machinery driving oncogene expression.

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays.

Table 1: Binding Affinity and Cellular Target Engagement

| Target | Assay Type | Value | Reference |

| p300 | Binding Affinity (Kd) | 1.3 nM | [1] |

| CBP | Binding Affinity (Kd) | 1.7 nM | [1] |

| BRD4 | Binding Affinity (Kd) | 222 nM | [1] |

| p300 | In-Cell BRET | IC50 = 19 nM | [1] |

| BRD4 | In-Cell BRET | IC50 = 1060 nM | [1] |

Table 2: Anti-proliferative Activity

| Cell Line | Cancer Type | Assay | GI50 | Reference |

| OPM2 | Multiple Myeloma | CellTiter-Glo | < 100 nM | [4] |

| MOLM-16 | Acute Myeloid Leukemia | CellTiter-Glo | < 100 nM | [9] |

| 22Rv1 | Prostate Cancer | Not Specified | < 100 nM | [1] |

| LNCaP95 | Prostate Cancer | Not Specified | < 100 nM | [1] |

| VCaP | Prostate Cancer | Not Specified | < 100 nM | [1] |

Table 3: Effect on Gene Expression in 22Rv1 Prostate Cancer Cells (48h treatment)

| Gene | Assay | This compound Concentration | Result | Reference |

| KLK2 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |

| KLK3 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |

| TMPRSS2 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |

| C-MYC | Western Blot | 0-3000 nM | Reduction in protein expression | [1] |

| AR-V7 | Western Blot | 0-3000 nM | Reduction in protein expression | [1] |

Table 4: Effect on Gene Expression in OPM2 Multiple Myeloma Cells (100nM this compound)

| Gene | Assay | Time Point | Result | Reference |

| IRF4 | qRTPCR | 24h | mRNA reduction | [4] |

| MYC | qRTPCR | 24h | mRNA reduction | [4] |

| IRF4 | Western Blot | 48h | Protein reduction | [4] |

| MYC | Western Blot | 48h | Protein reduction | [4] |

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Workflow:

Caption: Cell Viability Assay Workflow.

Materials:

-

Cancer cell lines of interest (e.g., OPM2, 22Rv1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 to 120 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and a viability dye (e.g., Propidium Iodide) followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Gene Expression Analysis (RT-qPCR and Western Blot)

These protocols outline the assessment of this compound's effect on the mRNA and protein levels of target genes.

A. Reverse Transcription-Quantitative PCR (RT-qPCR)

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for target genes (e.g., MYC, IRF4, KLK3) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

B. Western Blot

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., MYC, IRF4, AR-V7, PARP) and a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for investigating the effect of this compound on the chromatin occupancy of p300/CBP and associated transcription factors.

Procedure:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with antibodies specific for p300, CBP, or transcription factors of interest (e.g., IRF4, MYC).

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR using primers for specific genomic regions (e.g., super-enhancers of target genes) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Compare the enrichment of target proteins at specific loci between this compound-treated and control cells. Preclinical data for this compound has shown that the drug is associated with the genomic redistribution of EP300/CBP away from IRF4-occupied sites.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. cellcentric.com [cellcentric.com]

- 4. cellcentric.com [cellcentric.com]

- 5. cellcentric.com [cellcentric.com]

- 6. onclive.com [onclive.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Inobrodib in Castrate-Resistant Prostate Cancer (CRPC) Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inobrodib (also known as CCS1477) is an orally active, first-in-class small molecule that selectively inhibits the bromodomains of the homologous transcriptional co-activators p300 (E1A binding protein) and CREB-binding protein (CBP).[1][2][3] In castrate-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of disease progression, often through AR amplification, mutation, or the expression of splice variants like AR-V7. The proteins p300 and CBP function as critical co-activators for the AR, making their inhibition a compelling therapeutic strategy.[4][5] this compound disrupts p300/CBP function, leading to the downregulation of key oncogenic signaling pathways, including those driven by AR and c-MYC.[1][4][5] These notes provide an overview of this compound's mechanism, preclinical data, and detailed protocols for its application in CRPC studies.

Mechanism of Action

This compound selectively binds to the bromodomains of p300 and CBP, preventing them from recognizing acetylated lysine residues on histones and other proteins.[5] This displacement of p300/CBP from chromatin, particularly at super-enhancer regions, disrupts the transcriptional machinery required for the expression of key oncogenes.[6] In the context of CRPC, this leads to reduced expression of the androgen receptor (AR), its variants (like AR-V7), and the oncogene c-MYC, thereby inhibiting tumor cell proliferation and survival.[1][4]

Preclinical Data Summary

This compound has demonstrated potent and selective activity in various preclinical models of CRPC. Its efficacy has been evaluated through in vitro binding and cellular assays, as well as in vivo xenograft models.

Table 1: In Vitro Activity of this compound

This table summarizes the binding affinity and cellular potency of this compound.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | p300 | 1.3 nM | [1] |

| CBP | 1.7 nM | [1] | |

| BRD4 | 222 nM | [1] | |

| Cellular Target Engagement (IC50) | p300 (NanoBRET assay) | 19 nM | [1] |

| BRD4 (NanoBRET assay) | 1060 nM | [1] | |

| Effect on Gene Expression | 22Rv1, LNCaP95 cells | Reduces KLK2, KLK3, TMPRSS2 mRNA | [1] |

| Effect on Protein Expression | 22Rv1, LNCaP95 cells | Reduces c-MYC protein levels | [1] |

| 22Rv1 cells | Reduces AR-V7 protein levels | [1] |

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

This table outlines the dosing and outcomes of this compound treatment in mouse models.

| Model | Dosing Regimen | Duration | Outcome | Reference |

| 22Rv1 Xenograft | 10 mg/kg, oral, daily (QD) | 28 days | Tumor growth inhibition | [1][4] |

| 20 mg/kg, oral, daily (QD) | 28 days | Tumor stasis | [1][4] | |

| 30 mg/kg, oral, every other day (QoD) | 28 days | Tumor stasis | [1][4] | |

| Patient-Derived Xenograft (PDX) | 20 mg/kg, oral, daily (QD) | 8 days | Decreased AR and AR-V7 signaling; tumor growth inhibition | [1] |

Experimental Protocols

The following protocols provide a framework for studying this compound in a laboratory setting. A general workflow is presented below.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on CRPC cell lines (e.g., 22Rv1, LNCaP95).

Materials:

-

CRPC cell lines (e.g., 22Rv1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (CCS1477) stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0-3000 nM).[1] Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of AR and c-MYC Signaling

Objective: To assess the effect of this compound on the protein expression of AR, AR-V7, and c-MYC.

Materials:

-

CRPC cells (e.g., 22Rv1)

-

6-well cell culture plates

-

This compound (CCS1477)

-

RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-AR-V7, anti-c-MYC, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80% confluency, treat with a relevant concentration of this compound (e.g., 300 nM) or vehicle (DMSO) for 16-48 hours.[1]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

-

Analysis: Quantify band intensity using software like ImageJ.

Protocol 3: In Vivo Xenograft Study in a CRPC Mouse Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

Materials:

-

Immunocompromised mice (e.g., male NOD/SCID gamma mice)

-

22Rv1 CRPC cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for blood collection (for PSA analysis)

Procedure:

-

Tumor Implantation: Subcutaneously inject ~2x10⁶ 22Rv1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration:

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health.

-

Collect blood periodically via tail vein for plasma PSA analysis.

-

-

Study Endpoint: Continue treatment for a predefined period (e.g., 28 days).[4] The study may be terminated if tumors reach a predetermined maximum size or if signs of toxicity appear.

-

Analysis:

-

Plot mean tumor volume over time for each group.

-

At the end of the study, excise tumors for weight measurement and ex vivo biomarker analysis (e.g., Western blot, IHC).

-

Analyze plasma PSA levels.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine significance. After treatment cessation, tumor regrowth can be monitored to assess the durability of the response.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CellCentric presents early clinical data at ASH: this compound (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellcentric.com [cellcentric.com]

Investigating Inobrodib in Non-Hodgkin Lymphoma Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP).[1][2][3] These proteins are critical transcriptional co-activators that play a pivotal role in regulating the expression of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4).[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL), making them a compelling therapeutic target.[6][7]

These application notes provide a summary of the preclinical data on this compound in NHL models, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

This compound Binding Affinity and In-Cellular Target Engagement

| Target | Binding Affinity (Kd) | In-Cell BRET Assay (IC50) | Selectivity vs. BRD4 (Kd) |

| p300 | 1.3 nM | 19 nM | ~170-fold |

| CBP | 1.7 nM | Not Reported | ~130-fold |

Data sourced from MedChemExpress. Note: In-Cell BRET IC50 for CBP was not specified in the reviewed literature.

In Vitro Efficacy of this compound in Hematological Malignancies

Preclinical studies have demonstrated that select lymphoma cell lines are sensitive to this compound at submicromolar concentrations.[1][2] While specific IC50 values for a broad panel of non-Hodgkin lymphoma cell lines are not publicly available, research in related B-cell malignancies provides insight into its potency.

| Cell Line Model | Malignancy | Observation |

| DOHH-2 | B-cell Lymphoma | In combination with venetoclax, this compound led to complete tumor stasis in a xenograft model.[5] |

| 697 & REH | B-cell Acute Lymphoblastic Leukemia (CREBBP-mutated) | This compound exhibited synthetic lethality, highlighting its potential in cancers with specific genetic mutations.[8] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent growth inhibition with GI50 <100 nM across a panel of 12 human myeloma cell lines. |

In Vivo Efficacy of this compound in a B-cell Lymphoma Xenograft Model

| Animal Model | Cell Line | Treatment | Key Findings |

| Xenograft | DOHH-2 (B-cell Lymphoma) | This compound in combination with Venetoclax | The combination resulted in complete tumor stasis during the treatment period, a significant improvement over the partial tumor growth inhibition observed with either agent alone.[5] |

Detailed quantitative data on tumor growth inhibition (e.g., tumor volume curves, specific dosing, and schedule for this combination study) are not available in the public domain.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the bromodomains of p300 and CBP. This prevents these co-activators from being recruited to chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. The result is a significant redistribution of p300/CBP and subsequent downregulation of target genes critical for lymphoma cell proliferation and survival, such as MYC and IRF4.[4]

In T-cell lymphomas, the expression of the transcription factors IRF4 and GATA3 has been identified as a potential predictive biomarker for response to this compound.[1][2] Clinical data in Peripheral T-cell Lymphoma (PTCL) indicates that patients expressing these factors may derive clinical benefit.[1][2] The underlying mechanism in some PTCL subtypes may involve the disruption of a CD30/NF-κB/IRF4 positive feedback loop that promotes lymphomagenesis.[9]

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]

- 4. cellcentric.com [cellcentric.com]

- 5. (6S)-1-(3,4-difluorophenyl)-6-(5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl)piperidin-2-one | 2222941-37-7 | Benchchem [benchchem.com]

- 6. cellcentric.com [cellcentric.com]

- 7. cellcentric.com [cellcentric.com]

- 8. researchgate.net [researchgate.net]

- 9. The oncogenic transcription factor IRF4 is regulated by a novel CD30/NF-κB positive feedback loop in peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing Clinical Trials with Inobrodib: Application Notes and Protocols for Researchers

For Immediate Distribution

Cambridge, MA – November 19, 2025 – Inobrodib (CCS1477), a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of p300 and CREB-binding protein (CBP), is showing significant promise in early-phase clinical trials for the treatment of various hematological malignancies and solid tumors.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in designing and conducting clinical and preclinical studies with this compound.

Mechanism of Action and Therapeutic Rationale

This compound selectively binds to the bromodomains of the homologous histone acetyltransferases p300 and CBP. This action displaces them from chromatin, leading to the downregulation of key oncogenic transcription factors, including MYC and Interferon Regulatory Factor 4 (IRF4).[3] The inhibition of these pathways disrupts cancer cell growth, proliferation, and survival. Preclinical and clinical data have demonstrated this compound's potential as both a monotherapy and in combination with standard-of-care agents.[3]

Signaling Pathway of this compound's Action

References

Application Notes and Protocols: Inobrodib Dose-Response in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2] By binding to the conserved bromodomain of these transcriptional co-activators, this compound displaces them from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes.[3] This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, Interferon Regulatory Factor 4 (IRF4), and the androgen receptor (AR).[3][4][5] Consequently, this compound induces cell cycle arrest and exhibits potent anti-proliferative activity in various cancer models, with a particularly specific effect on certain clusters of cancer types rather than being broadly cytotoxic.[3][4][6] These application notes provide a summary of the dose-dependent effects of this compound in various cancer cell lines and detailed protocols for assessing its activity.

Mechanism of Action

This compound's primary mechanism involves the competitive inhibition of the p300/CBP bromodomains. This prevents the "reading" of acetylated lysine residues on histones, a crucial step for the assembly of transcriptional machinery at specific gene loci. The result is a significant redistribution of p300/CBP away from super-enhancer sites that are occupied by oncogenic master transcription factors.[3] This leads to the suppression of key cancer-driving genes.[3] In hematological malignancies, this prominently includes the downregulation of MYC and IRF4, which are critical for the proliferation and survival of multiple myeloma and certain lymphomas.[4] In prostate cancer, this compound treatment leads to a reduction in the expression of the androgen receptor (AR) and its variants, as well as c-MYC.[1][7]

Data Presentation: Dose-Response of this compound in Cancer Cell Lines

This compound has demonstrated potent, dose-dependent anti-proliferative effects across a range of cancer cell lines, particularly those of hematological and prostate cancer origin. The tables below summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Growth Inhibition (GI₅₀) of this compound in Hematological Cancer Cell Lines [4]

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 33 |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 39 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 34 |

| SEM | Acute Lymphoblastic Leukemia (ALL) | 30 |

| OPM-2 | Multiple Myeloma (MM) | 27 |

| U266B1 | Multiple Myeloma (MM) | 35 |

| Pfeiffer | Non-Hodgkin Lymphoma (NHL) | 47 |

| SU-DHL-6 | Non-Hodgkin Lymphoma (NHL) | 24 |

Data derived from a 5-day treatment period, with cell viability assessed by CellTiter-Glo®.[4]